N-[[2-(cyclopropylmethoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide
Description
N-[[2-(cyclopropylmethoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiophene ring, a sulfonamide group, and a cyclopropylmethoxy substituent, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[[2-(cyclopropylmethoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-12-2-5-14(16(8-12)20-10-13-3-4-13)9-17-22(18,19)15-6-7-21-11-15/h2,5-8,11,13,17H,3-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJARYIQJPNAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNS(=O)(=O)C2=CSC=C2)OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(cyclopropylmethoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Cyclopropylmethoxy Group: The final step involves the alkylation of the thiophene sulfonamide with cyclopropylmethanol using a suitable alkylating agent like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(cyclopropylmethoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid, sulfuric acid, halogens, iron(III) chloride as catalyst.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene amines.
Substitution: Nitro or halogenated thiophene derivatives.
Scientific Research Applications
N-[[2-(cyclopropylmethoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Biological Studies: The compound can serve as a probe to study the function of sulfonamide-containing enzymes or proteins.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[[2-(cyclopropylmethoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic amino acids. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(methoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide
- N-[[2-(ethoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide
- N-[[2-(cyclopropylmethoxy)-4-ethylphenyl]methyl]thiophene-3-sulfonamide
Uniqueness
N-[[2-(cyclopropylmethoxy)-4-methylphenyl]methyl]thiophene-3-sulfonamide is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct steric and electronic properties compared to other alkoxy or alkyl derivatives. This uniqueness can translate to different biological activities or material properties, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
